molecular formula C7H9Cl2N3S B8467767 2-Ethylamino-4,6-dichloro-5-methylthio-pyrimidine

2-Ethylamino-4,6-dichloro-5-methylthio-pyrimidine

Cat. No.: B8467767
M. Wt: 238.14 g/mol
InChI Key: QBXCNNSODJPQAW-UHFFFAOYSA-N
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Description

2-Ethylamino-4,6-dichloro-5-methylthio-pyrimidine is a useful research compound. Its molecular formula is C7H9Cl2N3S and its molecular weight is 238.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H9Cl2N3S

Molecular Weight

238.14 g/mol

IUPAC Name

4,6-dichloro-N-ethyl-5-methylsulfanylpyrimidin-2-amine

InChI

InChI=1S/C7H9Cl2N3S/c1-3-10-7-11-5(8)4(13-2)6(9)12-7/h3H2,1-2H3,(H,10,11,12)

InChI Key

QBXCNNSODJPQAW-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=C(C(=N1)Cl)SC)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

45.9 Grams of 2,4,6-trichloro-5-methylthio-pyrimidine, 150 g of methylethylketone and 130 g of water are introduced into a 250 ml reactor provided with a stirrer. To this mixture maintained at 5° C. are added in a period of 30 minutes 9.44 g of ethylamine in 32.5% aqueous solution. The temperature of 5° C. is maintained for one and one half hours. Then 8.08 g of caustic soda in 30% aqueous solution are added. The mixture is maintained at 20° C. for 4 hours and over night in a refrigerator at about 0° C. A precipitate appears which is isolated by filtration, washed with 16 ml of methylethylketone and recrystallized twice from 180 ml of ethanol. 10.5 G of 2-ethylamino-4,6-dichloro-5-methylthio-pyrimidine are thus obtained, which melts at 147° C. and which is identified by its infra-red spectrum (IR) and it nuclear magnetic resonance spectrum (NMR).
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Synthesis routes and methods II

Procedure details

2.5 Grams of 2-ethylamino-4,6-dichloro-5-methylthio-pyrimidine, 9 g of the mixture of 2-ethylamino-4,6-dichloro-5-methylthio-pyrimidine and 4-ethylamino-2,6-dichloro-5-methylthio-pyrimidine obtained in the first stage of Example 1, 165 g of methanol and 16 g of ammonia are introduced into a 500 ml autoclave. The mixture is heated for 2 hours at 120° C., then cooled. The solution obtained is concentrated under reduced pressure and the residue is washed with water. 8.2 Grams of a mixture melting at 76° C. are thus obtained. The analysis of the mixture by gas chromatography and mass spectrometry shows that it contains 56.6% of 2-amino-6-chloro-4-ethylamino-5-methylthio-pyrimidine, 37.8% of 4-amino-2-ethylamino-6-chloro-5-methylthio-pyrimidine and 5.6% of 6-amino-4-ethylamino-2-chloro-5-methylthio-pyrimidine.
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Synthesis routes and methods III

Procedure details

230 parts of 2,4,6-trichloro-5-methylthio-pyrimidine are dissolved in 740 parts of methylethylketone, 650 parts of ice are added, and 120 parts of an aqueous 38% solution of ethylamine are run in over 30 minutes while cooling in order that the temperature should not exceed 5° C. 129.5 parts of a 31% solution of caustic soda are added in a period of an hour at 20° C. and the mixture is stirred for 6 hours. The desired isomer is then precipitated while the 4-ethylamino-2,6-dichloro-5-methylthiopyrimidine remains in solution. After cooling for 15 hours, the product is filtered off and washed with methylethylketone. 73 parts of the desired product are obtained, which is recrystallised from ethanol. M.p. 147° C.
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